molecular formula C12H15NO B8549076 1-(5-methyl-1H-indol-3-yl)propan-2-ol

1-(5-methyl-1H-indol-3-yl)propan-2-ol

Cat. No.: B8549076
M. Wt: 189.25 g/mol
InChI Key: UKSMHIFLWPJCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-1H-indol-3-yl)propan-2-ol is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(5-methyl-1H-indol-3-yl)propan-2-ol

InChI

InChI=1S/C12H15NO/c1-8-3-4-12-11(5-8)10(7-13-12)6-9(2)14/h3-5,7,9,13-14H,6H2,1-2H3

InChI Key

UKSMHIFLWPJCED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The aldol product 47 (10 mmol) was dissolved in absolute THF (20 ml) under an Ar atmosphere. BH3xTHF (30 ml, 1 M solution, 30 mmol) was then added to the mixture, while cooling with a water bath, and the mixture was stirred at room temperature for 15 hours. The course of the reaction was monitored by TLC. When the reaction had ended, the reaction solution was added to a mixture of ethyl acetate (50 ml) and H2O (50 ml). After separation of the phases, the aqueous phase was extracted twice with 30 ml portions of ethyl acetate. The combined organic phases were dried over Na2SO4 and concentrated in vacuo. The residue was filtered over silica gel with ethyl acetate. The crude product obtained after removal of the solvent was purified by column chromatography on silica gel (eluent:ethyl acetate/cyclohexane: 1:2).
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
78%

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